![molecular formula C8H8N2O2 B1267845 2-cyano-N-(furan-2-ylmethyl)acetamide CAS No. 59749-85-8](/img/structure/B1267845.png)
2-cyano-N-(furan-2-ylmethyl)acetamide
Overview
Description
“2-cyano-N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C8H8N2O2 . It is a reddish-brown powder .
Synthesis Analysis
The key intermediate 2-cyano-N-(furan-2-ylmethyl)acetamide was obtained by the solvent-free reaction of ethyl cyanoacetate and furfurylamine . Cyclocondensation of cyanoacetamide with acetylacetone, benzoylacetone, or ethyl acetoacetates furnished the corresponding pyridinone derivatives .Molecular Structure Analysis
The molecular structure of “2-cyano-N-(furan-2-ylmethyl)acetamide” can be represented by the SMILES stringN#CCC(NCC1=CC=CO1)=O
. The InChI representation is 1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11)
. Chemical Reactions Analysis
The compound undergoes various reactions to form different derivatives. For instance, aminopyridone derivatives were obtained by treating cyanoacetamide with arylidenemalononitrile, arylmethylidene-cyanoacetate, or 2-(2-oxoindolin-3-ylidene)-malononitrile . Reaction of the cyanoacetamide with salicyaldehyde afforded 2H-chromene-3-carboxamide derivatives depending on the reaction conditions .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 164.16 . It has a melting point of 162-164°C .Scientific Research Applications
Anticancer Activity
The compound has been synthesized and tested for its anticancer activity . The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .
Antibacterial Activity
Furan derivatives, including “2-cyano-N-(furan-2-ylmethyl)acetamide”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection .
Antifungal Activity
Furan derivatives are known for their antifungal properties . This suggests that “2-cyano-N-(furan-2-ylmethyl)acetamide” could potentially be used in antifungal applications .
Anti-inflammatory Activity
Furan derivatives have also been reported to have anti-inflammatory activities . This indicates that “2-cyano-N-(furan-2-ylmethyl)acetamide” could be used in the treatment of inflammation-related conditions .
Analgesic Properties
Furan derivatives are known for their analgesic (pain-relieving) properties . This suggests that “2-cyano-N-(furan-2-ylmethyl)acetamide” could potentially be used in pain management .
Antiviral Activity
Furan derivatives have shown antiviral properties . This suggests that “2-cyano-N-(furan-2-ylmethyl)acetamide” could potentially be used in the treatment of viral infections .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It has been identified as a cytotoxic agent, suggesting that it may interact with cellular components involved in cell growth and proliferation .
Mode of Action
As a cytotoxic agent, it likely interacts with its targets, leading to changes that inhibit cell growth or induce cell death
Biochemical Pathways
Given its cytotoxic activity, it may impact pathways related to cell cycle regulation, apoptosis, or DNA repair
Result of Action
It has shown anticancer activity against leukemia cell lines, suggesting that it may induce cell death or inhibit cell proliferation in these cells .
properties
IUPAC Name |
2-cyano-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPABBXIAAASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308038 | |
Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(furan-2-ylmethyl)acetamide | |
CAS RN |
59749-85-8 | |
Record name | 59749-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?
A1: 2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []
Q2: How does the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide relate to its potential antimicrobial activity?
A2: While 2-cyano-N-(furan-2-ylmethyl)acetamide itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []
Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide?
A3: Research suggests that modifications to the core structure of 2-cyano-N-(furan-2-ylmethyl)acetamide can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.
Q4: What analytical methods are commonly employed to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives?
A4: Researchers utilize a combination of techniques to characterize and quantify 2-cyano-N-(furan-2-ylmethyl)acetamide and its derivatives. These include:
- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []
- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]
- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []
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